

# Combination Therapy of DSP107 with Atezolizumab Shows Promise in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GR 128107 |           |
| Cat. No.:            | B15616916 | Get Quote |

A novel investigational agent, DSP107, when used in combination with the PD-L1 inhibitor atezolizumab, has demonstrated encouraging anti-tumor activity and a manageable safety profile in patients with advanced solid tumors, according to results from a Phase 1/2 clinical trial. The study highlights the potential of this combination therapy, particularly in patients with microsatellite stable colorectal cancer (MSS-CRC), a patient population that has historically shown limited response to immunotherapy.

DSP107 is a first-in-class dual-targeting fusion protein.[1] It is designed to simultaneously block the CD47 "don't eat me" signal on cancer cells, thereby promoting macrophage-mediated phagocytosis, and activate the 4-1BB co-stimulatory pathway on T-cells to enhance their anti-tumor activity.[2][3][4][5] This dual mechanism of action targets both the innate and adaptive immune systems.[2][3][4][5] Atezolizumab is an established immune checkpoint inhibitor that works by blocking the interaction between PD-L1 on tumor cells and PD-1 on T-cells, thus restoring the ability of T-cells to recognize and attack cancer cells.

## **Quantitative Data Summary**

The clinical trial (NCT04440735) evaluated DSP107 as a monotherapy and in combination with atezolizumab in patients with advanced solid tumors who had received a median of three prior lines of therapy.[1] The combination therapy, particularly at the highest dose of DSP107 (10 mg/kg), showed a notable disease control rate (DCR).[1]



| Treatment Arm                          | Patient<br>Population              | N  | Disease<br>Control Rate<br>(DCR) | Objective<br>Response                                                                                 |
|----------------------------------------|------------------------------------|----|----------------------------------|-------------------------------------------------------------------------------------------------------|
| DSP107 (10<br>mg/kg) +<br>Atezolizumab | Advanced Solid<br>Tumors           | 7  | 57%                              | -                                                                                                     |
| DSP107 (10<br>mg/kg) +<br>Atezolizumab | MSS-CRC                            | 3  | 100%                             | 2 of 3 patients<br>had objective<br>responses with<br>significant tumor<br>shrinkage (73%<br>and 83%) |
| DSP107<br>Monotherapy                  | Advanced Solid<br>Tumors           | 22 | 50%                              | -                                                                                                     |
| DSP107<br>Monotherapy                  | Efficacy-<br>Evaluable MSS-<br>CRC | 19 | 21%                              | -                                                                                                     |
| DSP107 +<br>Atezolizumab               | Efficacy-<br>Evaluable MSS-<br>CRC | 21 | 62%                              | One complete response (>2.5 years), one partial response with 86% tumor reduction (>16 months)        |

Data from Phase 1/2 study of DSP107.[1][6][7]

In the MSS-CRC cohort receiving the combination, two out of three patients exhibited deep and durable objective responses, with target lesion shrinkage of 73% and 83%.[1] The responses were lasting, with durability of 10 and 9 months respectively at the time of data cutoff.[1] The third patient in this cohort achieved stable disease with 16% tumor shrinkage for 6.5 months.[1] In a later update from the Phase 2 dose expansion, the combination therapy in 3rd line MSS-CRC patients showed a median overall survival of 17 months, compared to 8.1 months for DSP107 monotherapy.[6][7]



The combination of DSP107 and atezolizumab was well-tolerated, with no dose-limiting toxicities observed up to the 10 mg/kg dose of DSP107.[1][8] The most common treatment-related adverse events were Grade 1-2 and included diarrhea, fatigue, and infusion-related reactions.[8]

## **Experimental Protocols**

The reported data is from a Phase 1/2, open-label, multi-center study (NCT04440735).[1]

Patient Population: The study enrolled patients with advanced solid tumors who were not candidates for or were refractory to standard therapies.[9] A key cohort included patients with MSS-CRC.[1] Eligible patients had an ECOG performance status of 0 or 1 and measurable disease as per RECIST v1.1 criteria.[9]

Treatment Regimen: In the combination arm, patients received weekly intravenous infusions of DSP107 at doses of 1, 3, or 10 mg/kg.[1][8] Atezolizumab was administered at a dose of 1200 mg every three weeks.[1][8] Treatment was continued until disease progression or unacceptable toxicity.[1]

Endpoints: The primary objective of the dose-escalation phase was to assess the safety and tolerability of DSP107 in combination with atezolizumab.[1][8] Secondary objectives included the preliminary assessment of anti-tumor efficacy.[1] Tumor response was evaluated every two months using RECIST v1.1 criteria.[8]

## Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of the combination therapy and the clinical trial workflow.





Click to download full resolution via product page

Caption: Mechanism of action of DSP107 and Atezolizumab combination therapy.





Click to download full resolution via product page

Caption: Simplified workflow of the NCT04440735 clinical trial.

### **Alternative Combination: TR-107 in Glioblastoma**

In preclinical studies, another agent, TR-107, has been investigated in combination with TNF-related apoptosis-inducing ligand (TRAIL)-secreting neural stem cells (hiNeuroS-TRAIL) for the treatment of glioblastoma (GBM).[10][11] This combination demonstrated synergistic tumor growth inhibition in GBM cell lines.[10] The therapy was also shown to upregulate caspase markers, suggesting an increase in apoptosis, and to restore sensitivity to the intrinsic apoptotic pathway in TRAIL-resistant cells.[11] In animal models of GBM, the combination of hiNeuroS-TRAIL and TR-107 led to significant reductions in tumor burden and improved survival compared to either agent alone.[10][11] While promising, this research is at an earlier, preclinical stage compared to the clinical data available for DSP107.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. KAHR Reports Dose Escalation Results from Phase I Trial of DSP107 in Combination with anti-PD-L1 in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. DSP107 combines inhibition of CD47/SIRPα axis with activation of 4-1BB to trigger anticancer immunity PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSP107: Advancing Cancer Immunotherapy with a Novel SIRPα-4-1BBL Dual Signaling Protein [synapse.patsnap.com]
- 6. KAHR Bio Announces Positive Phase 2 Results of DSP107 in Combination with anti-PD-L1 in Colorectal Cancer [prnewswire.com]
- 7. A Study of DSP107 Alone and in Combination with Atezolizumab for Patients with Advanced Solid Tumors [clin.larvol.com]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. TRAIL combination therapy with TR-107 shows promise in glioblastoma multiforme | BioWorld [bioworld.com]
- 11. Combining the constitutive TRAIL-secreting induced neural stem cell therapy with the novel anti-cancer drug TR-107 in glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Combination Therapy of DSP107 with Atezolizumab Shows Promise in Advanced Solid Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616916#gr-128107-in-combination-with-other-pharmacological-agents]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com